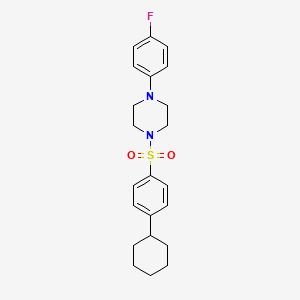

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Description

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative characterized by a cyclohexylbenzenesulfonyl group at position 1 and a 4-fluorophenyl substituent at position 4 of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including CNS activity, enzyme inhibition, and anticancer effects .

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJMGXBZEFOEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds

Sulfonylation: Cyclohexylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Piperazine Introduction: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

-

Antidepressant Activity :

- Research has indicated that piperazine derivatives, including 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, exhibit significant antidepressant properties. These compounds may act as serotonin receptor modulators, which are crucial in the treatment of mood disorders. Studies have shown that modifications in the piperazine ring can enhance the selectivity and potency of these compounds against specific serotonin receptors .

-

Antipsychotic Potential :

- The compound is being investigated for its antipsychotic effects, particularly due to its interactions with dopamine receptors. Research has demonstrated that similar piperazine derivatives can effectively mitigate symptoms of schizophrenia by modulating dopaminergic pathways, suggesting that this compound may also possess similar therapeutic benefits .

- Cytotoxicity Studies :

Case Studies and Findings

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Binding: The cyclohexylbenzenesulfonyl group in the target compound enhances lipophilicity compared to smaller substituents like p-toluenesulfonyl (CAS 4004-97-1) . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs. D4R) .

Biological Activity Trends: Anticancer Activity: The chlorobenzhydryl group in Compound 5a demonstrates that bulky aromatic substituents enhance cytotoxicity, suggesting the target compound’s cyclohexylbenzenesulfonyl group may similarly improve anticancer effects. Dopaminergic Activity: GBR-12909’s bis(4-fluorophenyl)methoxy group is critical for dopamine transporter inhibition , while the target compound’s 4-fluorophenyl group may retain partial affinity for monoamine transporters.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for 1-(4-fluorophenyl)piperazine derivatives (e.g., nucleophilic substitution or condensation reactions) . However, the cyclohexylbenzenesulfonyl group may require specialized sulfonylation conditions.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The p-toluenesulfonyl group in CAS 4004-97-1 improves aqueous solubility compared to the target compound’s cyclohexyl group, which may necessitate formulation adjustments for in vivo use .

- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) generally reduce metabolic degradation, a feature shared by the target compound and flunarizine .

Biological Activity

The compound 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.95 g/mol. The structure comprises a piperazine core substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group, which are critical for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H26F N2 O2 S |

| Molecular Weight | 426.95 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

Research indicates that compounds with piperazine structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the fluorophenyl and cyclohexyl groups may enhance binding affinity and selectivity towards specific receptor subtypes.

Serotonin Receptor Interaction

Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at serotonin receptors. For example, 1-(4-Fluorophenyl)piperazine has been noted for its role in synthesizing radiolabeled ligands for serotonin receptor imaging in neuroimaging studies, highlighting its relevance in understanding neuropsychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A study focused on the cytotoxicity of piperazine derivatives found that compounds similar to This compound showed significant inhibition of cell proliferation in liver (HUH7) and breast (MCF7) cancer cell lines .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HUH7 | 25 |

| MCF7 | 30 |

Case Studies

- Neurodegenerative Disorders : Research has indicated that certain piperazine derivatives can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structural features showed IC50 values as low as 0.013 µM for MAO-B inhibition .

- Anticancer Activity : A series of piperazine derivatives were evaluated for their anticancer properties, with some showing promising results against multiple cancer types. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring significantly impacted cytotoxicity .

Toxicological Profile

The toxicological assessment of This compound suggests moderate toxicity levels. It is classified as harmful if swallowed, indicating a need for careful handling in laboratory settings .

Table 3: Toxicological Data

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | Harmful |

| Skin Irritation | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine?

- Methodological Answer : A two-step synthesis is commonly employed. First, 1-(4-fluorophenyl)piperazine is reacted with 4-cyclohexylbenzenesulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine to facilitate sulfonylation . The reaction is typically conducted at room temperature for 12–24 hours. Purification involves flash chromatography or crystallization with ether. Yield optimization may require adjusting stoichiometry or solvent polarity .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- Methodological Answer : Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate/butanol/phosphate buffer) effectively separates degradation products or synthetic impurities. Detection at 254 nm is standard. Confirmatory analysis uses high-resolution mass spectrometry (HRMS) and H/C NMR to verify structural integrity .

Q. How can researchers assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate with 0.1M HCl/NaOH at 60°C for 48 hours.

- Oxidative stress : Treat with 3% HO at 25°C for 24 hours.

- Photolysis : Expose to UV light (365 nm) for 72 hours.

Analyze degradants using LC-MS and compare retention times/flanking peaks to known impurities (e.g., cyclohexylbenzenesulfonic acid derivatives) .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

- Methodological Answer : Apply design of experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects. For example, substituting DCM with acetonitrile may improve sulfonylation efficiency. Microwave-assisted synthesis at 80°C reduces reaction time by 50% while maintaining >90% purity. Post-synthesis, use preparative HPLC with C18 columns for scalable purification .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer : Synthesize analogs with modified sulfonyl (e.g., tosyl vs. mesyl) or fluorophenyl groups (e.g., chloro/cyano substitutions). Test in bioassays:

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive ELISA .

- Antimicrobial activity : Use broth microdilution assays against S. aureus (Gram+) and E. coli (Gram–) with MIC values compared to reference drugs .

Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends .

Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays.

- Purity verification : Re-analyze compound batches using LC-MS to rule out impurities >1% .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding pose consistency across kinase isoforms .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported degradation pathways?

- Methodological Answer : Replicate degradation under standardized ICH Q1A guidelines. For example, if conflicting studies report different primary degradants (e.g., sulfonic acid vs. fluorophenyl cleavage), use F NMR to track fluorine-containing fragments. Cross-validate with high-resolution ion mobility spectrometry (HR-IMS) to distinguish isobaric degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.